N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
This compound features a cyclopenta[d]pyrimidinone core fused with a cyclopentane ring, substituted at the 1-position by a pyridin-3-ylmethyl group and at the 4-position by a sulfanyl-linked N-(4-nitrophenyl)acetamide moiety. The pyridine moiety may contribute to solubility and intermolecular interactions, such as π-stacking or hydrogen bonding. While direct synthesis data for this compound are absent in the provided evidence, analogous methods involving condensation of heterocyclic precursors with acetamide derivatives are described .
Properties
IUPAC Name |
N-(4-nitrophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4S/c27-19(23-15-6-8-16(9-7-15)26(29)30)13-31-20-17-4-1-5-18(17)25(21(28)24-20)12-14-3-2-10-22-11-14/h2-3,6-11H,1,4-5,12-13H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGEJISNUZZXOSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])CC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-nitrophenyl)-2-({2-oxo-1-[(pyridin-3-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its structure comprises a nitrophenyl group, a pyridinylmethyl group, and a cyclopenta[d]pyrimidinyl moiety, which contribute to its biological activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C21H19N5O4S
- Molecular Weight : 437.5 g/mol
- Purity : Typically around 95% .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biological pathways including:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at specific receptor sites.
- Signal Transduction Pathways : The compound may influence cellular signaling processes through its binding interactions.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities including anti-cancer properties, antifungal effects, and anti-inflammatory actions. The following table summarizes findings related to the biological activities of related compounds:
| Compound Type | Activity Type | Reference |
|---|---|---|
| Indolizin derivatives | TNFα and PDE4 inhibitors | |
| Aryl substituted derivatives | Cytotoxicity against cancer | |
| Nitro-substituted phenyl compounds | Enzyme inhibition |
Case Studies and Research Findings
- Cytotoxic Activity : A study evaluated the cytotoxic effects of various derivatives against human cancer cell lines (A549, MCF-7, HCT-116). Compounds with electron-withdrawing groups (e.g., nitro groups) demonstrated enhanced cytotoxicity compared to those with electron-donating groups .
- Enzyme Inhibition : Some derivatives showed moderate inhibitory potency towards liver microsomal enzymes involved in retinoic acid metabolism. The presence of nitrophenyl groups was linked to increased enzyme inhibition rates .
- Antifungal Properties : Certain structural analogs have been reported to inhibit the growth of pathogenic fungi such as Aspergillus spp., suggesting potential applications in treating fungal infections .
Comparison with Similar Compounds
Core Heterocyclic Systems
The cyclopenta[d]pyrimidinone core distinguishes this compound from analogs with thieno- or pyrido-fused pyrimidine systems:
- Thieno[2,3-d]pyrimidinone derivatives (e.g., from ): These feature a sulfur-containing thiophene ring fused to pyrimidine, which may enhance rigidity and alter electronic properties compared to the cyclopenta system .
Table 1: Core Structure Comparison
Substituent Effects
- N-(4-Nitrophenyl)acetamide Group: Present in both the target compound and the analog in . The nitro group reduces solubility (logP ~3.5 predicted) compared to the methoxy group in N-(4-methoxyphenyl)-2-[[3-(4-nitrophenyl)-4-oxo-thieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide (), which has higher solubility due to the electron-donating methoxy group .
- Pyridin-3-ylmethyl vs. Aromatic Substituents: The pyridine moiety in the target compound may confer better bioavailability than the naphthalen-1-yl or quinolin-2-yl groups seen in compounds, which are bulkier and more lipophilic .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
